Cas no 75005-71-9 (b-D-Allofuranuronic acid,5-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-1-(4-carboxy-2,3-dihydro-2-oxo-1H-imidazol-1-yl)-1,5-dideoxy-(9CI))

b-D-Allofuranuronic acid,5-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-1-(4-carboxy-2,3-dihydro-2-oxo-1H-imidazol-1-yl)-1,5-dideoxy-(9CI) structure
75005-71-9 structure
Nome do Produto:b-D-Allofuranuronic acid,5-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-1-(4-carboxy-2,3-dihydro-2-oxo-1H-imidazol-1-yl)-1,5-dideoxy-(9CI)
N.o CAS:75005-71-9
MF:C20H25N5O11
MW:511.439405202866
CID:568959
PubChem ID:173325

b-D-Allofuranuronic acid,5-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-1-(4-carboxy-2,3-dihydro-2-oxo-1H-imidazol-1-yl)-1,5-dideoxy-(9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • b-D-Allofuranuronic acid,5-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-1-(4-carboxy-2,3-dihydro-2-oxo-1H-imidazol-1-yl)-1,5-dideoxy-(9CI)
    • 3-[5-[[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxo-1H-imidazole-5-carboxylic acid
    • b-D-Allofuranuronic acid,5-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-1-(4-carboxy-2
    • Neopolyoxin B
    • DTXSID90996509
    • beta-D-Allofuranuronic acid, 5-((2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl)amino)-1-(4-carboxy-2,3-dihydro-2-oxo-1H-imidazol-1-yl)-1,5-dideoxy-, (2S-(2R*,3R*,4R*))-
    • 1-(5-{[2-Amino-1,4-dihydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutylidene]amino}-5-deoxyhexofuranuronosyl)-2-hydroxy-1H-imidazole-4-carboxylic acid
    • 75005-71-9
    • Inchi: InChI=1S/C20H25N5O11/c1-6(12(27)8-3-2-7(26)4-22-8)10(21)16(30)24-11(19(33)34)15-13(28)14(29)17(36-15)25-5-9(18(31)32)23-20(25)35/h2-6,10-15,17,26-29H,21H2,1H3,(H,23,35)(H,24,30)(H,31,32)(H,33,34)
    • Chave InChI: BQPHOTQSNGGNOY-UHFFFAOYSA-N
    • SMILES: CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=C(NC3=O)C(=O)O)O)O)C(=O)O)N

Propriedades Computadas

  • Massa Exacta: 511.15505663g/mol
  • Massa monoisotópica: 511.15505663g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 9
  • Contagem de aceitadores de ligações de hidrogénio: 13
  • Contagem de Átomos Pesados: 36
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 917
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 8
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 12
  • Superfície polar topológica: 265Ų
  • XLogP3: -5.7

Propriedades Experimentais

  • Densidade: 1.722
  • Índice de Refracção: 1.7
Fornecedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.